1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Description
1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a piperazine derivative featuring a bicyclo[2.2.1]heptane (norbornane) ring and a cyclohex-3-en-1-ylmethyl substituent. Piperazine derivatives are widely studied for their ability to interact with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes, making them candidates for treating neurological disorders and cancer .
Properties
Molecular Formula |
C18H30N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
InChI |
InChI=1S/C18H30N2/c1-2-4-15(5-3-1)14-19-8-10-20(11-9-19)18-13-16-6-7-17(18)12-16/h1-2,15-18H,3-14H2 |
InChI Key |
MRBQLCOLPYREOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine involves multiple steps, typically starting with the preparation of the bicyclic and piperazine precursors. Common synthetic routes include:
Cycloaddition Reactions: Utilizing photochemistry to achieve [2 + 2] cycloaddition, which is a key step in forming the bicyclic structure.
Annulation Reactions: Employing (3 + 2) annulation of cyclopropenes and cyclopropylaniline derivatives under photoredox catalysis.
Chemoenzymatic Methods: Large-scale preparation using enzymatic resolution to obtain high enantiomeric excess.
Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions using halogenated derivatives and strong nucleophiles.
These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine exerts its effects involves interaction with specific molecular targets. These interactions often modulate biological pathways, leading to various physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and biological differences between the target compound and related piperazine derivatives:
Key Comparative Insights
Structural Impact on Reactivity and Binding :
- The cyclohex-3-en-1-ylmethyl group in the target compound introduces unsaturation, which may enhance π-π interactions with aromatic residues in biological targets compared to saturated analogs (e.g., cyclopentyl or cyclohexyl derivatives) .
- Bicyclo[2.2.1]heptane systems confer rigidity, improving selectivity for receptors with sterically constrained binding pockets. This contrasts with flexible substituents like the naphthalenylmethyl group in , which prioritizes aromatic stacking .
Synthetic Approaches :
- Synthesis of the target compound likely involves alkylation of piperazine with bicyclo[2.2.1]hept-2-yl and cyclohex-3-en-1-ylmethyl halides, similar to methods described for 1-(3-bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine .
- In contrast, benzyl- or naphthalenyl-substituted analogs require additional steps, such as sulfonylation or coupling reactions, to introduce bulkier aromatic groups .
Biological Activity Profiles: Antitumor Potential: Compounds with bicyclic systems (e.g., and ) show sigma receptor affinity, which is linked to cancer cell apoptosis. The target compound’s bicyclo[2.2.1]heptane moiety may similarly disrupt tumor proliferation pathways . Neuroactive Effects: Piperazine derivatives with smaller substituents (e.g., cyclopentyl in ) are predicted to modulate CNS receptors more effectively due to reduced steric bulk .
Pharmacokinetic Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
